

# Cross-Validation of BMS-986120: A Comparative Guide to its Antithrombotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986120 |           |
| Cat. No.:            | B606285    | Get Quote |

This guide provides a comprehensive comparison of the antithrombotic effects of **BMS-986120**, a first-in-class, oral, and reversible protease-activated receptor 4 (PAR4) antagonist. The data presented is collated from various preclinical and Phase I clinical studies to offer researchers, scientists, and drug development professionals a clear overview of its performance, often in comparison with other antiplatelet agents like clopidogrel and aspirin.

**BMS-986120** has been developed as a potent and selective antiplatelet agent with the potential for a wider therapeutic window and a lower bleeding risk compared to existing therapies.[1][2] Clinical development of **BMS-986120** has been discontinued for undisclosed reasons, though research into its derivatives and the broader class of PAR4 antagonists is ongoing in academic labs.[1]

## Mechanism of Action: Targeting PAR4-Mediated Platelet Activation

Thrombin is a potent activator of platelets, primarily through two protease-activated receptors: PAR1 and PAR4.[3] While PAR1 inhibition has been a therapeutic target, it is associated with a significant bleeding risk.[3] **BMS-986120** selectively targets PAR4, which is believed to play a crucial role in the later stages of thrombus growth and stabilization, potentially preserving initial hemostatic responses mediated by PAR1.[4] This selective action is hypothesized to provide a safer antithrombotic profile.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Cross-Validation of BMS-986120: A Comparative Guide to its Antithrombotic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606285#cross-validation-of-bms-986120antithrombotic-effects-in-different-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com